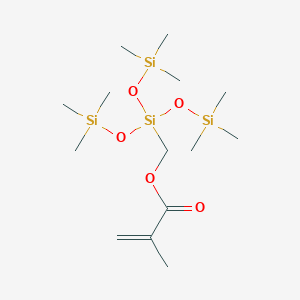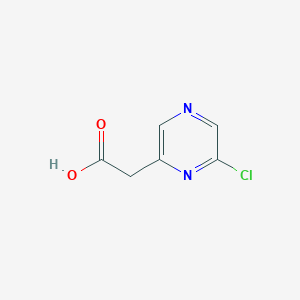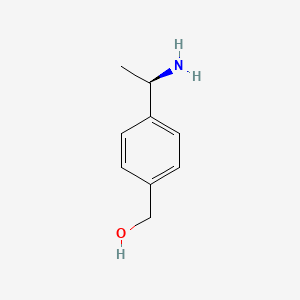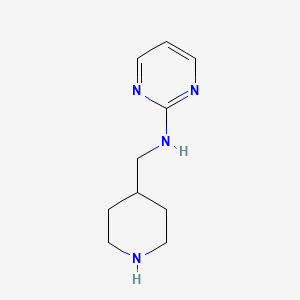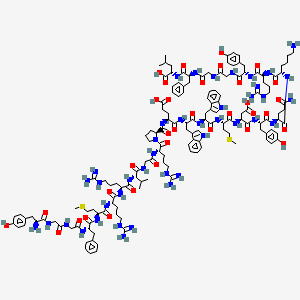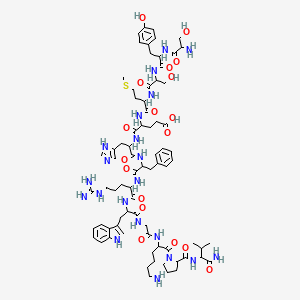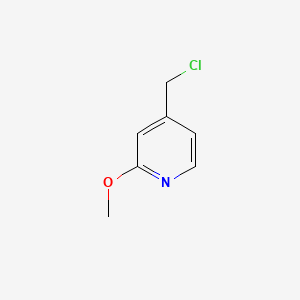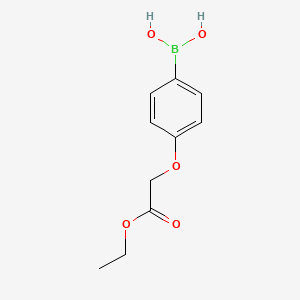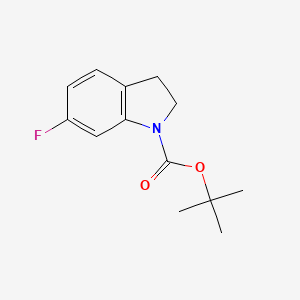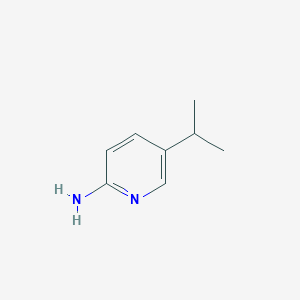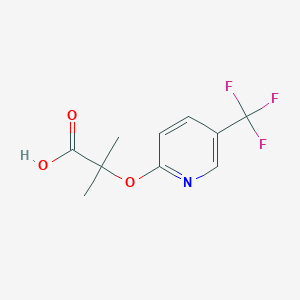![molecular formula C7H4BrFN2 B1591496 7-Brom-4-fluor-1H-pyrrolo[2,3-C]pyridin CAS No. 446284-38-4](/img/structure/B1591496.png)
7-Brom-4-fluor-1H-pyrrolo[2,3-C]pyridin
Übersicht
Beschreibung
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. It is a derivative of pyrrolopyridine, characterized by the presence of bromine and fluorine atoms at the 7th and 4th positions, respectively. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in organic electronics and materials science due to its unique electronic properties.
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine are the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine are primarily those regulated by FGFRs . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . The downstream effects of disrupting these pathways include inhibition of cell proliferation and migration, and induction of apoptosis .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Action Environment
The action environment of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine is primarily within the cellular environment where FGFRs are expressed It is known that abnormal activation of the fgfr signaling pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers . Therefore, the genetic environment of the cell could potentially influence the efficacy of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine.
Biochemische Analyse
Biochemical Properties
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting the downstream signaling pathways that promote tumor growth and progression . The nature of these interactions involves the binding of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine to the ATP-binding site of the FGFRs, preventing their activation and subsequent signaling.
Cellular Effects
The effects of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine on various types of cells and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth . Additionally, 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine has been observed to inhibit the migration and invasion of cancer cells, further contributing to its anti-tumor effects .
Molecular Mechanism
At the molecular level, 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, preventing their activation and subsequent autophosphorylation . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound has been shown to induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine in animal models have been shown to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing the dosage of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes are essential for the elimination of the compound from the body and can influence its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific transporters, where it can accumulate and exert its effects . Additionally, the distribution of the compound within tissues can be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it can interact with its target FGFRs . Additionally, the compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications, which can influence its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrrolopyridine precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Industrial Production Methods
Industrial production of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1H-pyrrolo[2,3-C]pyridine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-Fluoro-1H-pyrrolo[2,3-C]pyridine: Lacks the bromine atom, which may influence its binding affinity and selectivity for certain targets.
7-Bromo-4-methoxy-1H-pyrrolo[2,3-C]pyridine: Contains a methoxy group instead of a fluorine atom, potentially altering its electronic properties and reactivity.
Uniqueness
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds.
Eigenschaften
IUPAC Name |
7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWLGHHUDAXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580927 | |
| Record name | 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446284-38-4 | |
| Record name | 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
